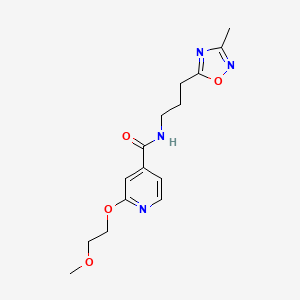
2-(2-methoxyethoxy)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl)isonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-methoxyethoxy)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl)isonicotinamide, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has been developed for the treatment of non-small cell lung cancer (NSCLC).
Aplicaciones Científicas De Investigación
Pharmacological Applications
Research has identified compounds with structures similar to "2-(2-methoxyethoxy)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl)isonicotinamide" as potential pharmacological agents. For instance, novel amino acid antagonists have been synthesized for non-NMDA excitatory amino acid receptors, showcasing the ability of such compounds to modulate receptor activity, which could have implications in neuroprotection and the treatment of neurological disorders (Krogsgaard‐Larsen et al., 1991).
Antimicrobial and Antifungal Applications
Compounds featuring 1,2,4-oxadiazole structures have been synthesized and assessed for antimicrobial properties. For example, novel coumarins containing 1,2,4-oxadiazole were evaluated for their antibacterial and antifungal activities, highlighting the potential use of such compounds in combating microbial infections (Krishna et al., 2015).
Anticancer Research
Several studies have focused on the synthesis and evaluation of compounds with 1,2,4-oxadiazole motifs for anticancer activity. One study synthesized and tested a series of thiazol-4-amine derivatives against various cancer cell lines, demonstrating the potential of these compounds as anticancer agents (Yakantham et al., 2019).
Carrier-Mediated Uptake Studies
Research into carrier-mediated uptake mechanisms for novel small-molecule survivin suppressants has revealed insights into how such compounds are taken up into cancer cells, potentially informing the design of more effective cancer therapeutics (Minematsu et al., 2009).
Propiedades
IUPAC Name |
2-(2-methoxyethoxy)-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O4/c1-11-18-13(23-19-11)4-3-6-17-15(20)12-5-7-16-14(10-12)22-9-8-21-2/h5,7,10H,3-4,6,8-9H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFPQOIBEGZYTSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CCCNC(=O)C2=CC(=NC=C2)OCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Methyl-8-(pyridin-3-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2727477.png)
![2-[1-(2-Methoxy-ethyl)-5-(4-methoxy-phenyl)-1H-imidazol-2-ylsulfanyl]-N-(5-methyl-isoxazol-3-yl)-acetamide](/img/structure/B2727478.png)
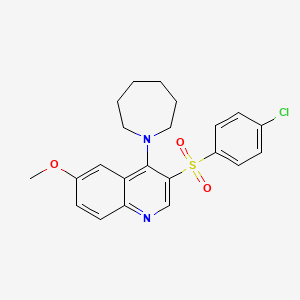

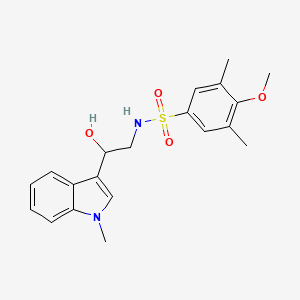

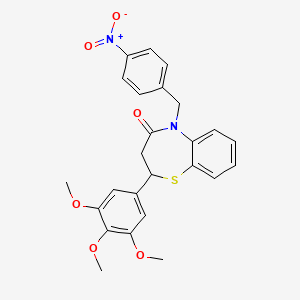
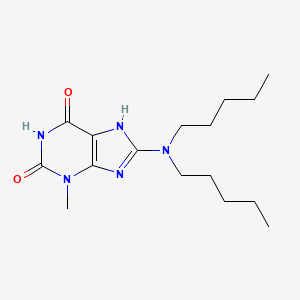
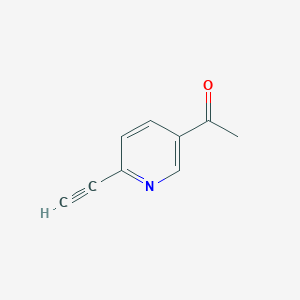
![3-[[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]methyl]-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole](/img/structure/B2727491.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B2727494.png)